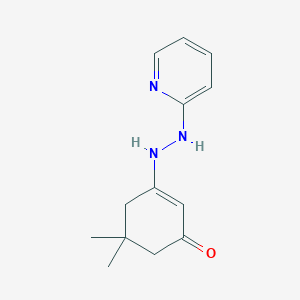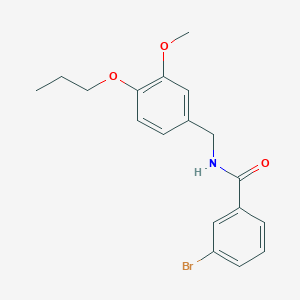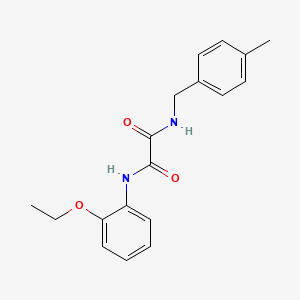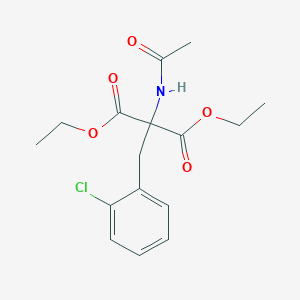![molecular formula C23H30FN3 B5124298 1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazines. This compound has gained substantial attention in scientific research due to its potential therapeutic uses.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. The compound has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic properties. The compound has also been shown to modulate the activity of certain ion channels, which may contribute to its effects on drug addiction and withdrawal symptoms.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine in lab experiments is its potential therapeutic uses. The compound has been extensively studied for its anxiolytic, antidepressant, antipsychotic, and anti-addictive properties. However, one of the limitations of using this compound in lab experiments is its potential side effects. The compound has been shown to have some adverse effects, such as sedation, motor impairment, and cognitive impairment.
未来方向
There are several future directions for the study of 1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine. One possible direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitters and ion channels to gain a better understanding of its mechanism of action. Furthermore, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained substantial attention in scientific research due to its potential therapeutic uses. The compound has been extensively studied for its anxiolytic, antidepressant, antipsychotic, and anti-addictive properties. Its mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 1-(2-phenylethyl)piperidine in the presence of a catalyst. The reaction takes place under controlled conditions to ensure the desired product is obtained. The purity and yield of the product can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine has been extensively studied for its potential therapeutic uses. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. The compound has been tested in animal models for the treatment of anxiety, depression, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c24-21-6-8-22(9-7-21)26-16-18-27(19-17-26)23-11-14-25(15-12-23)13-10-20-4-2-1-3-5-20/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCYTUJOQVGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)

![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)